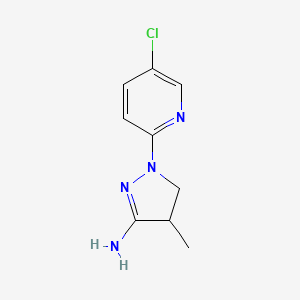

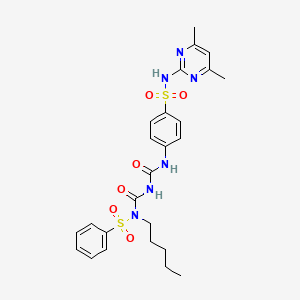

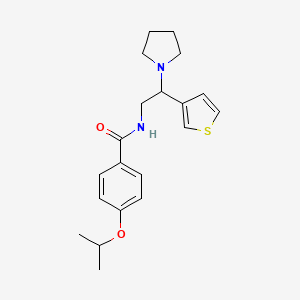

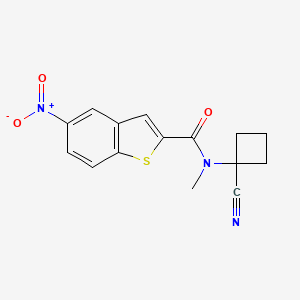

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential medicinal applications. The compound is characterized by the presence of a sulfonamide group, a pyrimidinyl moiety, and multiple carbamoyl groups, which may contribute to its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the condensation of sulfonamides with various electrophilic compounds. For instance, the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was achieved through the condensation of 4-bromobenzaldehyde and sulfadiazine . Similarly, the synthesis of other sulfonamide derivatives has been reported using different starting materials and reagents, such as the ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. X-ray diffraction methods have been used to determine the structure of these compounds, revealing details such as bond lengths, angles, and molecular conformations . Computational studies, including density functional theory (DFT) and molecular docking, are also employed to predict the molecular structure and understand the interactions with biological targets .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a range of chemical reactions due to their functional groups. For example, ortho-lithiosulfonamides can react with different electrophiles to form carbinols, imines, amides, and acids . These reactions can be leveraged to further modify the sulfonamide scaffold and introduce new pharmacophores for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological profile. Poor water solubility can limit the bioavailability of these compounds, necessitating the exploration of chemical modifications to improve their properties . The hydrogen bonding capacity of the sulfonamide and carbamoyl groups also contributes to the stability and reactivity of these molecules .

Safety and Hazards

Orientations Futures

The potential applications and future directions for research on this compound are not clear from the available information. Given its complex structure and the presence of a pyrimidine ring, it’s possible that the compound could have interesting biological activity, but this would need to be explored in future studies .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-pentylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O6S2/c1-4-5-9-16-31(39(36,37)22-10-7-6-8-11-22)25(33)29-24(32)28-20-12-14-21(15-13-20)38(34,35)30-23-26-18(2)17-19(3)27-23/h6-8,10-15,17H,4-5,9,16H2,1-3H3,(H,26,27,30)(H2,28,29,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBKNVLWOXREKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)

![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)

![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)